Secogalioside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Secogalioside is a naturally occurring iridoid glucoside derived from the plant Galium album. It belongs to a class of compounds known as secoiridoids, which are characterized by their unique structural features, including a 7,8-seco ring. This compound exhibits a bicyclic structure and is formed through the modification of secologanin, a precursor in the biosynthetic pathway of iridoids. Secogalioside has garnered attention due to its potential biological activities and therapeutic applications.

Secogalioside can undergo various chemical transformations, primarily involving oxidation and glycosylation reactions. One notable reaction is the oxidation of secologanin tetraacetate to yield secogalioside tetraacetate. The process involves the use of osmium tetroxide as an oxidizing agent, resulting in a yield of approximately 29% for the final product . The stereochemistry of secogalioside can also be influenced by its interactions with different reagents, which may lead to diverse derivatives with altered biological properties.

Research indicates that secogalioside possesses several biological activities, including antioxidant and anti-inflammatory properties. It has been shown to exhibit protective effects against oxidative stress in cellular models, which is significant for preventing damage related to various diseases. Additionally, secogalioside may influence metabolic pathways and has been studied for its potential role in modulating immune responses . Its biological profile suggests that it could be beneficial in developing therapeutic agents for conditions associated with oxidative damage and inflammation.

The synthesis of secogalioside has been achieved through several methods:

- Isolation from Natural Sources: Secogalioside can be extracted from Galium album using solvent extraction techniques followed by chromatographic purification.

- Chemical Synthesis: The first total synthesis was reported using secologanin as a starting material. The synthesis involved oxidation steps and subsequent reactions to construct the bicyclic structure characteristic of secogalioside .

- Modification of Derivatives: Various derivatives of secologanin can be chemically modified to yield secogalioside or its analogs through selective transformations such as acetylation and glycosylation.

Interaction studies involving secogalioside have focused on its biochemical pathways and potential synergistic effects with other compounds. For instance, research has explored how secogalioside interacts with cellular signaling pathways related to inflammation and oxidative stress response mechanisms. These studies are crucial for understanding how secogalioside can be effectively used in combination therapies or as part of functional foods aimed at improving health outcomes .

Secogalioside shares structural similarities with several other iridoid glucosides. Here are some notable comparisons:

| Compound Name | Source | Key Features | Unique Aspects |

|---|---|---|---|

| Secologanin | Galium species | Precursor to many iridoids | Important in the biosynthesis of secoiridoids |

| Morroniside | Gentiana species | Exhibits similar glycosylation patterns | Known for potent anti-inflammatory effects |

| Gardenoside | Olea europaea | Contains a secoiridoid structure | Used traditionally in herbal medicine |

| Loganin | Various plants | Commonly found in multiple plant species | Exhibits neuroprotective properties |

Secogalioside is unique due to its specific structural modifications that confer distinct biological activities compared to these similar compounds. Its effectiveness as an antioxidant and its potential therapeutic applications set it apart within the class of iridoid glucosides.

Molecular Formula and Stereochemistry

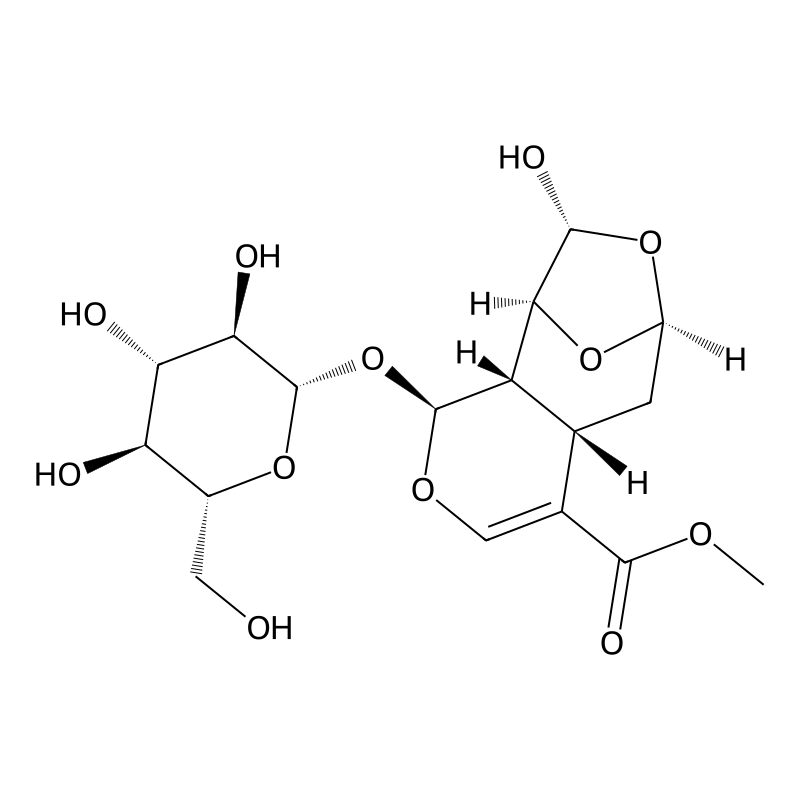

Secogalioside possesses the molecular formula C17H24O12, representing a complex secoiridoid glucoside compound with a molecular weight of 420.4 grams per mole [1]. The compound exhibits a highly sophisticated stereochemical arrangement with eleven defined stereogenic centers distributed throughout its tricyclic framework [1]. The systematic International Union of Pure and Applied Chemistry nomenclature defines secogalioside as methyl (1S,2S,3S,7S,9S,11R)-11-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10,12-trioxatricyclo[7.2.1.02,7]dodec-5-ene-6-carboxylate [1].

The stereochemical configuration of secogalioside demonstrates remarkable complexity, with the core tricyclic secoiridoid skeleton bearing five stereogenic centers at positions C-1, C-2, C-3, C-7, C-9, and C-11 [1] [2]. The absolute configuration at these positions follows a specific pattern: C-1(S), C-2(S), C-3(S), C-7(S), C-9(S), and C-11(R) [1]. Additionally, the attached β-D-glucopyranosyl unit contributes five additional stereogenic centers with the configuration C-2'(S), C-3'(R), C-4'(S), C-5'(S), and C-6'(R) [1].

Table 1: Physical and Chemical Properties of Secogalioside

| Property | Value | Reference/Source |

|---|---|---|

| Molecular Formula | C17H24O12 | PubChem 2.2 [1] |

| Molecular Weight | 420.4 g/mol | PubChem 2.2 [1] |

| Exact Mass | 420.12677620 Da | PubChem 2.2 [1] |

| Monoisotopic Mass | 420.12677620 Da | PubChem 2.2 [1] |

| Hydrogen Bond Donor Count | 5 | Cactvs 3.4.8.18 [1] |

| Hydrogen Bond Acceptor Count | 12 | Cactvs 3.4.8.18 [1] |

| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 [1] |

| Topological Polar Surface Area | 174 Ų | Cactvs 3.4.8.18 [1] |

| Heavy Atom Count | 29 | PubChem [1] |

| Defined Atom Stereocenter Count | 11 | PubChem [1] |

Structural Characteristics of the Secoiridoid Skeleton

Secogalioside belongs to the class of secoiridoid glucosides, characterized by a distinctive tricyclic framework derived from the cleavage of the iridoid ring system [5] [7]. The secoiridoid skeleton in secogalioside features a unique 4,10,12-trioxatricyclo[7.2.1.02,7]dodec-5-ene core structure, which represents a bicyclic hemiacetal formation resulting from intramolecular cyclization [5] [7]. This tricyclic arrangement distinguishes secogalioside from simple secoiridoids that maintain the characteristic 7,8-seco ring opening pattern typical of this compound class [16].

The structural framework of secogalioside incorporates several key architectural elements that define its secoiridoid nature [5] [7]. The compound exhibits a methyl ester functionality at the C-6 position of the tricyclic core, contributing to its lipophilic characteristics while maintaining the hydrophilic nature through extensive hydroxylation [1] [5]. The presence of three oxygen-containing rings within the tricyclic system creates a highly constrained molecular geometry that influences both its biological activity and physicochemical properties [5] [7].

The biosynthetic origin of secogalioside traces to secologanin, the parent compound of secoiridoids, through oxidative modifications and subsequent cyclization reactions [5] [14]. The transformation involves osmium tetroxide-mediated oxidation of secologanin tetraacetate derivatives, yielding the characteristic bicyclic hemiacetal structure observed in secogalioside [5]. This biosynthetic pathway represents a biomimetic transformation that converts the open secoiridoid structure into the more complex tricyclic arrangement [5].

Physical Properties

Molecular Weight and Exact Mass

Secogalioside exhibits a molecular weight of 420.4 grams per mole, with an exact mass determination of 420.12677620 daltons [1] [2]. The monoisotopic mass corresponds precisely to the exact mass value of 420.12677620 daltons, indicating a single isotopic composition for accurate mass spectrometric identification [1]. These mass parameters place secogalioside within the molecular weight range typical of glycosylated secoiridoid compounds, reflecting the contribution of both the tricyclic secoiridoid core and the attached glucose moiety [1] [2].

The molecular complexity of secogalioside, as quantified by computational algorithms, reaches a value of 654, indicating a highly intricate three-dimensional structure with multiple ring systems and stereogenic centers [1]. This complexity index reflects the dense arrangement of functional groups and the constrained molecular geometry resulting from the tricyclic framework [1].

Spectroscopic Characteristics

Spectroscopic analysis of secogalioside reveals characteristic features consistent with its tricyclic secoiridoid structure [5] [7] [10]. Infrared spectroscopic examination demonstrates absorption bands at 1703 wavenumbers corresponding to carbon-oxygen ester stretching vibrations, and at 1642 wavenumbers indicating carbon-carbon double bond stretching [5]. Ultraviolet spectroscopic analysis shows absorption maxima at 238 nanometers with a logarithmic extinction coefficient of 4.05, characteristic of the conjugated enol ether system present in the tricyclic framework [5].

Nuclear magnetic resonance spectroscopic data provides detailed structural confirmation of secogalioside [5] [7]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the tricyclic core protons, with specific chemical shifts and coupling patterns that confirm the stereochemical assignments [5] [7]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of seventeen carbon atoms with distinct chemical environments, supporting the proposed tricyclic structure [7].

Mass spectrometric analysis of secogalioside produces fragmentation patterns consistent with the loss of the glucose moiety and subsequent breakdown of the tricyclic core [1] [2]. The molecular ion peak appears at mass-to-charge ratio 420, with characteristic fragment ions providing structural confirmation [1] [2].

Solubility and Stability

The solubility characteristics of secogalioside reflect its amphiphilic nature, combining hydrophilic glucose and hydroxyl functionalities with a lipophilic tricyclic core [1] [20]. The compound demonstrates enhanced solubility in polar protic solvents due to the extensive hydrogen bonding capacity provided by five hydrogen bond donor sites and twelve hydrogen bond acceptor sites [1]. The topological polar surface area of 174 square angstroms indicates significant polar character, contributing to aqueous solubility while maintaining membrane permeability potential [1].

The XLogP3-AA value of -2.4 for secogalioside indicates hydrophilic character, suggesting favorable water solubility and limited lipophilicity [1]. This partition coefficient reflects the dominance of polar functional groups over the lipophilic tricyclic framework [1]. The compound exhibits increased solubility in hydroxylic solvents at elevated temperatures, facilitating extraction procedures from plant materials [20].

Stability considerations for secogalioside involve the potential for hydrolytic cleavage of the glycosidic bond under acidic conditions [5] [7]. The tricyclic hemiacetal structure demonstrates relative stability under neutral and mildly basic conditions but may undergo ring-opening reactions under strongly acidic environments [5]. The methyl ester functionality remains stable under normal storage conditions but susceptible to hydrolysis under alkaline conditions [5].

Structural Comparison with Related Secoiridoids

Secogalioside exhibits distinctive structural features when compared to other secoiridoid glucosides, particularly in its tricyclic architecture [7] [16] [22]. Unlike simple secoiridoids such as secologanoside, which maintains the characteristic 7,8-seco ring opening pattern, secogalioside has undergone additional cyclization to form its unique tricyclic framework [4] [7]. Secologanoside, with molecular formula C16H22O11 and molecular weight 390.34 grams per mole, represents the direct precursor structure before tricyclization [4].

The structural comparison with sweroside reveals fundamental differences in ring closure patterns [7] [26]. Sweroside maintains a bicyclic lactone structure with C-7 to C-11 lactone formation, while secogalioside exhibits the more complex tricyclic arrangement with hemiacetal bridge formation [7] [26]. The variability of secoiridoid glucosides increases significantly when additional ring formation occurs, as observed in compounds like secogalioside, sweroside, and dihydrofoliamenthin [7] [26].

Loganin, another related iridoid compound with molecular formula C17H26O10, demonstrates structural similarity in its glycosidic attachment but differs fundamentally in maintaining the intact iridoid skeleton without the characteristic 7,8-seco cleavage [24]. The molecular weight difference between loganin (390.4 grams per mole) and secogalioside (420.4 grams per mole) reflects the additional oxidation and cyclization present in secogalioside [1] [24].

Morroniside represents another tricyclic secoiridoid that shares structural similarities with secogalioside but differs in specific ring fusion patterns and hydroxylation patterns [7]. The existence of these tricyclic secoiridoids demonstrates the structural diversity possible within this compound class through various cyclization mechanisms [7].

Table 2: Stereochemical Configuration of Secogalioside

| Position | Configuration | Structural Element |

|---|---|---|

| C-1 | S | Tricyclic secoiridoid core |

| C-2 | S | Tricyclic secoiridoid core |

| C-3 | S | Tricyclic secoiridoid core |

| C-7 | S | Tricyclic secoiridoid core |

| C-9 | S | Tricyclic secoiridoid core |

| C-11 | R | Tricyclic secoiridoid core |

| C-2' | S | β-D-glucopyranosyl unit |

| C-3' | R | β-D-glucopyranosyl unit |

| C-4' | S | β-D-glucopyranosyl unit |

| C-5' | S | β-D-glucopyranosyl unit |

| C-6' | R | β-D-glucopyranosyl unit |

Stereochemical Features and Configuration Analysis

The stereochemical analysis of secogalioside reveals a complex three-dimensional arrangement that significantly influences its molecular recognition and biological interactions [1] [5] [7]. The compound exists predominantly in the (8R)-configuration, with greater than 95% stereochemical purity at this center [5]. This stereochemical preference results from the thermodynamic stability of the tricyclic hemiacetal arrangement and the steric constraints imposed by the fused ring system [5].

Nuclear Overhauser enhancement experiments have provided conclusive evidence for the relative stereochemical assignments within the tricyclic core [6] [7]. The spatial relationships between protons in the constrained tricyclic framework allow for definitive configurational analysis through nuclear magnetic resonance spectroscopic techniques [6] [7]. Chemical correlation studies with sweroside derivatives have further confirmed the absolute stereochemical assignments [6] [7].

The conformational analysis of secogalioside demonstrates restricted molecular flexibility due to the tricyclic framework [5] [7]. The compound adopts a relatively rigid three-dimensional structure that positions the hydroxyl groups and the glucose moiety in defined spatial orientations [5] [7]. This conformational rigidity contributes to the compound's stereochemical stability and influences its interaction profiles with biological targets [5] [7].

Secogalioside biosynthesis represents a specialized branch of the secoiridoid pathway that originates from secologanin, a key monoterpenoid intermediate in plant secondary metabolism [1] [2]. The conversion of secologanin to secogalioside involves a series of enzymatic transformations that result in the formation of the characteristic tricyclic structure with distinctive stereochemical features [3] [4].

The biosynthetic route begins with secologanin, which serves as the universal precursor for numerous secoiridoid compounds [1] [2]. Secologanin itself is derived from the cyclization and subsequent ring-opening of iridoid precursors, specifically through the oxidative cleavage of loganin by secologanin synthase [5] [6]. This cytochrome P450 enzyme catalyzes the critical ring-opening reaction that converts the cyclic iridoid structure into the linear secoiridoid framework [7].

The transformation of secologanin to secogalioside has been demonstrated through synthetic approaches that provide insights into the natural biosynthetic pathway [3]. Oxidation of secologanin tetraacetate with osmium tetroxide yields a bicyclic hemiacetal intermediate, which subsequently undergoes further transformations to produce secogalioside tetraacetate with approximately 29 percent yield [3]. This synthetic route suggests that the natural biosynthetic pathway may involve similar oxidative modifications of the secologanin backbone.

Research has shown that secogalioside formation involves specific stereochemical control, with the final product existing predominantly in the (8R)-configuration [3]. This stereoselectivity indicates the involvement of highly specific enzymatic machinery that ensures the proper three-dimensional arrangement of functional groups in the final molecule. The tricyclic nature of secogalioside, characterized by its unique ring system incorporating both the original secoiridoid framework and additional cyclization events, distinguishes it from other secoiridoid derivatives [4] [8].

The methylerythritol phosphate pathway contributes to the early precursor formation, with studies demonstrating that this plastidial pathway, rather than the cytosolic mevalonate pathway, serves as the major route for secologanin biosynthesis in certain plant systems [9] [10]. This pathway preference has implications for understanding the cellular compartmentalization of secogalioside biosynthesis and the regulation of precursor availability.

Enzymatic Transformations in Secogalioside Formation

The enzymatic machinery responsible for secogalioside formation encompasses multiple enzyme families that catalyze sequential modifications of the secologanin precursor [1] [11]. These transformations involve oxidation, cyclization, and glycosylation reactions that collectively generate the complex tricyclic structure characteristic of secogalioside.

Cytochrome P450 enzymes play crucial roles in the oxidative transformations required for secogalioside formation [12] [13]. The CYP72 family, which includes secologanin synthase and related enzymes, demonstrates functional diversity in catalyzing different oxidative reactions within the secoiridoid pathway [12] [13]. Recent studies have identified multiple secologanin synthase-like homologous genes that exhibit varied catalytic activities, including secologanic acid synthase and secoxyloganin synthase activities, suggesting the existence of parallel pathways for secoiridoid diversification [12].

Glucosyltransferase enzymes contribute to the glycosylation events necessary for secogalioside formation [14] [11]. The UDP-glucose:iridoid glucosyltransferase family shows remarkable specificity for iridoid and secoiridoid substrates, with UGT85A24 demonstrating preferential glucosylation of the 1-O-hydroxyl group of specific iridoid precursors [14]. This enzymatic specificity ensures the proper attachment of glucose moieties at defined positions within the secogalioside structure.

Beta-glucosidases represent another important enzyme class involved in secoiridoid metabolism, although they primarily function in catabolic rather than biosynthetic processes [15] [11]. These enzymes, particularly CeBGlu1 and CeBGlu2 from Centaurium erythraea, show high specificity toward secoiridoid glucosides and play regulatory roles in maintaining the balance between glycosylated and aglycone forms of secoiridoids [15] [11].

The integration of these enzymatic activities requires precise temporal and spatial coordination within plant cells [1]. Transcriptomic studies have revealed that the expression patterns of biosynthetic genes correlate with secoiridoid accumulation in different plant tissues, with higher expression levels typically observed in aerial parts compared to root tissues [16] [17]. This tissue-specific expression pattern suggests that secogalioside formation may be preferentially localized to specific cellular compartments or organ systems.

Metabolic engineering approaches have successfully demonstrated the reconstitution of secoiridoid biosynthetic pathways in heterologous systems [1]. The expression of eight genes encoding the complete secoiridoid pathway, combined with genes enhancing precursor formation, has enabled the production of complex secoiridoid compounds in alternative plant hosts, confirming the functional relationships between individual enzymatic steps.

Metabolic Relationship with Other Iridoids

Secogalioside exists within a complex metabolic network that interconnects various iridoid and secoiridoid compounds through shared biosynthetic intermediates and enzymatic pathways [18] [17]. The metabolic relationships extend beyond simple linear pathways to encompass branching networks that generate chemical diversity within plant secondary metabolism.

The fundamental relationship between iridoids and secoiridoids centers on the common origin from 8-oxogeranial, which undergoes cyclization by iridoid synthase to form nepetalactol and related iridoid precursors [19] [20]. These iridoid intermediates subsequently serve as substrates for further modifications, including oxidation, glycosylation, and ring-opening reactions that lead to secoiridoid formation [18] [17]. The conversion of iridoids to secoiridoids represents a critical branch point in the pathway, with secologanin synthase catalyzing the oxidative cleavage that opens the cyclopentane ring structure [5] [6].

Within the Galium genus, secogalioside coexists with numerous other iridoid compounds, including asperuloside, scandoside, daphylloside, and monotropein [21] [22] [23]. This chemical diversity reflects the evolutionary specialization of enzymatic machinery within different plant lineages, with specific enzyme variants contributing to the formation of distinct structural variants [22] [23]. Phylogenetic analyses of Galium species have revealed that secogalioside serves as an important chemotaxonomic marker for the Galium mollugo group, distinguishing this lineage from related taxa that produce different iridoid profiles [22] [23].

The metabolic relationship extends to shared regulatory mechanisms that coordinate the expression of biosynthetic genes across the entire iridoid network [24] [25]. Transcription factors, including WRKY, MYB, and bHLH families, exert coordinated control over multiple pathway branches, ensuring balanced production of different iridoid compounds [24] [25]. Light intensity, hormonal signals, and developmental cues influence the overall flux through iridoid pathways, with effects propagating throughout the interconnected network [24].

Comparative studies across different plant families have revealed both conserved and divergent aspects of iridoid metabolism [26] [17]. While the core biosynthetic machinery shows conservation across taxa, specific enzymatic modifications and regulatory circuits have evolved to generate family-specific or species-specific chemical profiles [26]. The secoiridoid pathway demonstrates particular complexity in the Gentianaceae, where multiple secoiridoid derivatives, including gentiopicroside, swertiamarin, and sweroside, are produced through related but distinct enzymatic routes [17] [27].

Cross-pathway interactions also influence secogalioside formation through competition for common precursors and cofactors [28] [29]. The partitioning of metabolic flux between different pathway branches depends on the relative activities of competing enzymes and the availability of pathway-specific regulators [28] [29]. Environmental stress conditions can alter these competitive relationships, leading to changes in the relative abundance of different iridoid compounds within the metabolic network.

Regulation of Biosynthetic Pathways

The regulation of secogalioside biosynthetic pathways involves multiple layers of control that operate at transcriptional, post-transcriptional, and metabolic levels [24] [16] [25]. These regulatory mechanisms ensure appropriate timing, tissue specificity, and environmental responsiveness of secoiridoid production while maintaining metabolic homeostasis within plant cells.

Transcriptional regulation represents the primary control mechanism for secogalioside biosynthesis, with specific transcription factor families coordinating the expression of multiple pathway genes [25]. WRKY transcription factors play particularly important roles, with genome-wide analyses identifying 42 WRKY genes in Gentiana macrophylla, of which 12 are directly involved in secoiridoid biosynthesis regulation [25]. Among these, eight WRKY genes specifically regulate gentiopicroside synthesis, while four control loganic acid formation, demonstrating the specificity of transcriptional control mechanisms [25].

Light intensity serves as a major environmental regulator of iridoid biosynthesis, operating through photosynthetic regulation and light-responsive signaling pathways [24]. Different light intensities alter photosynthetic rates, which subsequently influence primary metabolic systems that provide precursors for secondary metabolite pathways [24]. The mechanism involves modulation of key responsive transcription factors and light-related hormone signaling pathways, with bHLH20 positively regulating loganic acid biosynthesis while MYB5 exerts negative regulation [24].

Hormonal regulation, particularly through methyl jasmonate signaling, provides another important control mechanism for secoiridoid biosynthesis [16] [25]. Treatment with methyl jasmonate induces dynamic changes in the expression of WRKY genes, biosynthetic enzymes, and metabolite accumulation patterns [25]. This hormonal response suggests that secoiridoid production may be integrated with plant defense responses, as jasmonates typically function as stress-responsive signaling molecules.

Tissue-specific regulation ensures that secogalioside formation occurs in appropriate cellular contexts and organ systems [16] [17] [27]. Expression pattern analyses consistently demonstrate higher levels of biosynthetic gene expression in aerial parts compared to root tissues, with corresponding differences in metabolite accumulation [16] [27]. The 8-hydroxygeraniol oxidoreductase gene shows particularly strong tissue-specific expression patterns that correlate with secoiridoid content distribution [16] [27].

Post-transcriptional regulation involves mechanisms that modulate enzyme activity and metabolic flux without directly affecting gene expression levels [30]. Substrate availability, cofactor concentrations, and allosteric regulation contribute to fine-tuning of pathway activity [30]. Enzyme promiscuity and substrate competition also influence pathway regulation, with iridoid synthase demonstrating low substrate preference that can divert flux toward alternative products [30].

Developmental regulation coordinates secoiridoid biosynthesis with plant growth and maturation processes [31] [29]. During seed germination and early plant development, specific gene expression patterns ensure appropriate timing of secondary metabolite production [31]. The regulation involves complex interactions between developmental programs and environmental sensing mechanisms that optimize metabolite production for each developmental stage [31] [29].